molecular formula C23H24F2N2O2 B2506773 N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2198565-12-5

N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2506773
CAS RN: 2198565-12-5
M. Wt: 398.454
InChI Key: OZIGBTXGSJYJQV-UHFFFAOYSA-N
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Description

N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as DFP-10825, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperidine-carboxamide derivatives, which have shown potential in the development of new drugs for various diseases.

Mechanism of Action

The mechanism of action of N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. For example, N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation. By inhibiting COX-2 activity, N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can reduce inflammation in the body. N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to inhibit the activity of various cancer-related proteins, which can lead to the death of cancer cells.
Biochemical and Physiological Effects
N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to reduce the production of inflammatory cytokines in the body, which can reduce inflammation. It has also been shown to induce apoptosis (cell death) in cancer cells, which can lead to the death of cancer cells. N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its high potency and selectivity. N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to be highly potent in preclinical studies, which means that it can be used at low concentrations. It is also highly selective, which means that it can target specific enzymes and proteins in the body without affecting others. However, one of the limitations of N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is its limited solubility in water, which can make it difficult to administer in some experiments.

Future Directions

N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has shown promising results in preclinical studies, and there are several future directions for research on this compound. One potential direction is the development of N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another potential direction is the investigation of the mechanism of action of N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, which can help to identify new targets for drug development. Finally, future research can focus on improving the solubility of N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, which can make it easier to administer in lab experiments.
Conclusion
N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is a novel compound that has shown potential in scientific research for various applications. It has been synthesized using a multi-step process and has been investigated for its potential in the development of new drugs for cancer, inflammation, and neurodegenerative diseases. N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the activity of specific enzymes and proteins in the body and has been shown to have various biochemical and physiological effects. Although N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has some limitations, it has several advantages in lab experiments, including its high potency and selectivity. Future research on N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can focus on drug development, mechanism of action, and solubility improvement.

Synthesis Methods

N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of N-(3,5-difluorophenethyl) piperidine-4-carboxamide with phenylacetylene in the presence of a base. This reaction produces N-[2-(3,5-difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, which is then purified using column chromatography. The purity of the compound is confirmed using analytical techniques such as NMR and HPLC.

Scientific Research Applications

N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has shown potential in scientific research for various applications. One of the primary uses of this compound is in the development of new drugs for the treatment of diseases such as cancer, inflammation, and neurological disorders. N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies. It has also been investigated for its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[2-(3,5-difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O2/c1-2-21(28)27-12-9-23(10-13-27,18-6-4-3-5-7-18)22(29)26-11-8-17-14-19(24)16-20(25)15-17/h2-7,14-16H,1,8-13H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIGBTXGSJYJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NCCC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

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